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molecular formula C9H16Si B8713898 Trimethyl((1-methylcyclopropyl)ethynyl)silane

Trimethyl((1-methylcyclopropyl)ethynyl)silane

Cat. No. B8713898
M. Wt: 152.31 g/mol
InChI Key: WOEZMTUQENTSJL-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of cyclopropylethynyl-trimethyl-silane (3.0 g, 22 mmol) in ether (20 mL) was added dropwise n-BuLi (8.6 mL, 21.7 mol, 2.5 M solution in hexane) at 0 CC. The reaction mixture was stirred at ambient temperature for 24 h before dimethyl sulfate (6.85 g, 54.3 mmol) was added dropwise at −10° C. The resulting solution was stirred at 10 CC and then at 20° C. for 30 min each. The reaction was quenched by adding a mixture of sat. aq. NH4Cl and 25% aq. ammonia (1:3, 100 mL). The mixture was then stirred at ambient temperature for 1 h. The aqueous phase was extracted with diethyl ether (3×50 mL) and the combined organic layers were washed successively with 5% aqueous hydrochloric acid (100 mL), 5% aq. NaHCO3 solution (100 mL), and water (100 mL). The organics were dried over anhydrous NaSO4 and concentrated at ambient pressure. After fractional distillation under reduced pressure, trimethyl-(1-methyl-cyclopropylethynyl)-silane (1.7 g, 52%) was obtained as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 1.25 (s, 3H), 0.92-0.86 (m, 2H), 0.58-0.56 (m, 2H), 0.15 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[C:5][Si:6]([CH3:9])([CH3:8])[CH3:7])[CH2:3][CH2:2]1.[Li][CH2:11]CCC.S(OC)(OC)(=O)=O>CCOCC>[CH3:7][Si:6]([CH3:9])([CH3:8])[C:5]#[C:4][C:1]1([CH3:11])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC1)C#C[Si](C)(C)C
Name
Quantity
8.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
6.85 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 10 CC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −10° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding
ADDITION
Type
ADDITION
Details
a mixture of sat. aq. NH4Cl and 25% aq. ammonia (1:3, 100 mL)
STIRRING
Type
STIRRING
Details
The mixture was then stirred at ambient temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed successively with 5% aqueous hydrochloric acid (100 mL), 5% aq. NaHCO3 solution (100 mL), and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over anhydrous NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at ambient pressure
DISTILLATION
Type
DISTILLATION
Details
After fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C#CC1(CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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